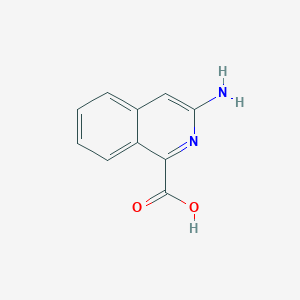

3-Aminoisoquinoline-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Aminoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Wirkmechanismus

Target of Action

Isoquinoline derivatives have been known to exhibit a broad spectrum of biological activities .

Mode of Action

Isoquinoline derivatives, in general, have diverse mechanisms of action, depending on their structural diversity .

Biochemical Pathways

Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .

Result of Action

Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their potential to induce diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

It is known that amino acids play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways .

Molecular Mechanism

It is known that amino acids can act through their transporter/transceptors, amino acid sensors, and other key molecular players to activate mTOR, particularly mTORC1 at different subcellular locations .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Aminoisoquinoline-1-carboxylic acid in laboratory settings. It has been synthesized in a metal-free one-pot process, which enables the facile synthesis of various 3-aminoisoquinolines .

Metabolic Pathways

Amino acids are known to be involved in various metabolic pathways, including those related to energy production and the synthesis of aromatic amino acids .

Transport and Distribution

Amino acids are known to be transported by ATP binding cassette (ABC)-type transport systems and secondary transporters .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be used to synthesize quinoline derivatives . This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline derivatives, while reduction may produce aminoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Aminoisoquinoline-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline: A parent compound with a similar structure but lacking the amino and carboxylic acid functional groups.

Quinoline: A structural isomer of isoquinoline with a nitrogen atom in a different position.

Aminoquinoline: Compounds with an amino group attached to the quinoline ring.

Uniqueness

3-Aminoisoquinoline-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-Aminoisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been associated with various pharmacological effects, such as anticancer, anti-inflammatory, and antimicrobial properties. The structural diversity of isoquinolines allows them to interact with multiple biochemical pathways, making them valuable in drug discovery and development .

The biological activity of this compound is attributed to its ability to modulate several key cellular processes:

- Inhibition of Pro-inflammatory Mediators : Research indicates that isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds structurally related to this compound have shown IC50 values ranging from 20–40 µM for inhibiting these mediators in LPS-treated BV2 microglial cells .

- Anticancer Activity : Some studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain isoquinoline derivatives have been evaluated for their ability to prolong survival in tumor-bearing mice, indicating potential as anticancer agents .

Pharmacological Applications

This compound has been explored for various applications in medicinal chemistry:

- Anticancer Research : The compound has been investigated for its efficacy against different types of cancers. Its structural modifications have been linked to enhanced activity against specific cancer cell lines .

- Anti-inflammatory Agents : As noted earlier, the compound's ability to suppress inflammatory responses makes it a candidate for developing anti-inflammatory medications .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

Eigenschaften

IUPAC Name |

3-aminoisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZMMMGBDNDJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.